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molecular formula C4H7N5O B073090 5-amino-N-methyl-1,2,4-triazole-1-carboxamide CAS No. 1488-96-6

5-amino-N-methyl-1,2,4-triazole-1-carboxamide

Cat. No. B073090
M. Wt: 141.13 g/mol
InChI Key: AKXSLZTTZLVFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750545

Procedure details

The synthesis method of Example 1-(3) was applied. 3-Amino-1H-1,2,4-triazole (5.00 g), dimethylformamide (30 ml) and methyl isocyanate (4.0 ml) were used as reagents. The mixture was stirred at room temperature i:or 18 hours and 6.83 g of the resulting solid (yield 81%) was collected by filtration. The obtained solid was recrystallized from ethyl acetate to give colorless transparent crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[CH3:7][N:8]=[C:9]=[O:10]>CN(C)C=O>[NH2:1][C:2]1[N:3]([C:9]([NH:8][CH3:7])=[O:10])[N:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NNC=N1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CN=C=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=NN1C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 6.83 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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